

# Spectroscopic Profile of Butylhydroxyanisole (BHA): A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Butylhydroxyanisole (Standard) |           |
| Cat. No.:            | B15612543                      | Get Quote |

#### Introduction

Butylhydroxyanisole (BHA) is a synthetic phenolic antioxidant widely employed as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation.[1][2] Commercially, BHA is a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[2] Accurate identification and quantification of BHA are crucial for quality control and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic characteristics of BHA, offering a comprehensive resource for researchers, scientists, and drug development professionals. The following sections detail the ultraviolet-visible (UV-Vis), Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

# Spectroscopic Data for Butylhydroxyanisole (BHA)

The following tables summarize the key quantitative data from various spectroscopic techniques used for the identification of BHA.

## **Table 1: UV-Vis Spectroscopic Data**



| Solvent/Medium | λmax (nm) | Reference |
|----------------|-----------|-----------|
| Not Specified  | 290       | [3]       |
| Methanol       | 289       |           |
| Ethanol        | 292       | _         |

# Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy

**Data** 

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                                               | Reference |
|--------------------------------|--------------------------------------------------------------------------|-----------|
| 3486 - 3140                    | O-H Stretching                                                           | [4]       |
| 3068                           | C-H Stretching (aromatic)                                                | [5]       |
| 2942                           | C-H Stretching (asymmetric, CH <sub>2</sub> )                            | [5]       |
| 2866                           | C-H Stretching (symmetric, CH <sub>2</sub> )                             | [5]       |
| 1724                           | C=O Stretching (carbonyl, if present as impurity or degradation product) | [5]       |
| 1238                           | C-O-C Stretching (asymmetric)                                            | [5]       |
| 1162                           | C-O-C Stretching (symmetric)                                             | [5]       |
| 1140 - 898                     | Fingerprint Region                                                       | [4]       |

# **Table 3: Mass Spectrometry (MS) Data**



| Technique | Ionization<br>Mode          | m/z            | Assignment                                       | Reference |
|-----------|-----------------------------|----------------|--------------------------------------------------|-----------|
| GC-MS     | Electron<br>Ionization (EI) | 180            | [M] <sup>+</sup>                                 | [6]       |
| GC-MS     | El                          | 165            | [M-CH₃] <sup>+</sup>                             | [7]       |
| LC-MS/MS  | Negative<br>Ionization      | 164.0 -> 149.0 | [M-H] <sup>-</sup> -> [M-H-<br>CH₃] <sup>-</sup> | [8]       |

Table 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (for 3-tert-butyl-4-hydroxyanisole isomer)



| Nucleus        | Chemical Shift<br>(δ, ppm) | Multiplicity | Assignment                        | Reference |
|----------------|----------------------------|--------------|-----------------------------------|-----------|
| <sup>1</sup> H | 1.42                       | S            | -C(CH <sub>3</sub> ) <sub>3</sub> | [9]       |
| <sup>1</sup> H | 3.78                       | S            | -ОСН₃                             | [9]       |
| <sup>1</sup> H | 6.68                       | d            | Ar-H                              | [9]       |
| <sup>1</sup> H | 6.77                       | dd           | Ar-H                              | [9]       |
| <sup>1</sup> H | 6.85                       | d            | Ar-H                              | [9]       |
| 13C            | 29.4                       | -C(CH3)3     | [10]                              |           |
| 13C            | 34.5                       | -С(СНз)з     | [10]                              |           |
| 13 <b>C</b>    | 55.7                       | -OCH₃        | [10]                              |           |
| 13C            | 110.8                      | Ar-C         | [10]                              |           |
| 13C            | 112.1                      | Ar-C         | [10]                              |           |
| 13C            | 114.7                      | Ar-C         | [10]                              | _         |
| 13C            | 139.6                      | Ar-C         | [10]                              |           |
| 13C            | 147.2                      | Ar-C         | [10]                              | _         |
| 13C            | 151.1                      | Ar-C         | [10]                              | _         |

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.

## **UV-Vis Spectrophotometry**

- Objective: To determine the maximum absorption wavelength ( $\lambda$ max) of BHA.
- Instrumentation: A standard UV-Vis spectrophotometer.
- Sample Preparation:
  - Accurately weigh a standard sample of BHA.



- Dissolve the standard in a suitable UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.
- Prepare a series of dilutions from the stock solution to fall within the linear range of the instrument.[11]
- Analysis:
  - Record the UV spectrum of the BHA solutions over a wavelength range of 200-400 nm.
  - Use the solvent as a blank for baseline correction.
  - Identify the wavelength of maximum absorbance (λmax). For simultaneous determination with other compounds, a fixed wavelength such as 280 nm may be used.[3]

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the BHA molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- · Sample Preparation:
  - For solid samples, the KBr pellet method is commonly used. Mix a small amount of BHA with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
  - Alternatively, the sample can be analyzed as a melt (crystalline phase).[12]
- Analysis:
  - Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
  - Identify the characteristic absorption bands corresponding to the functional groups in BHA,
     such as O-H, C-H (aromatic and aliphatic), and C-O stretching vibrations.

#### Mass Spectrometry (MS)

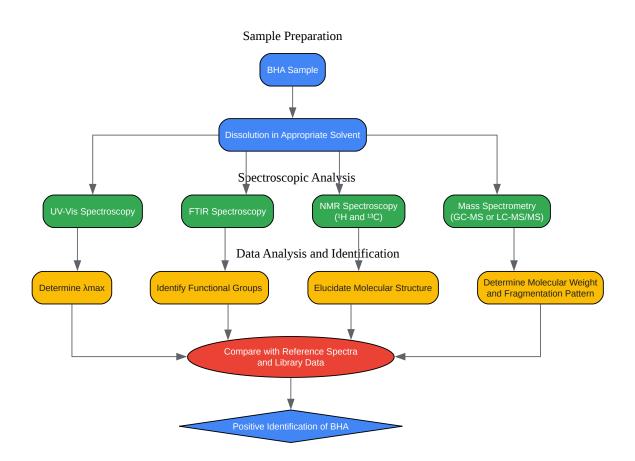
• Objective: To determine the molecular weight and fragmentation pattern of BHA.



- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).
- Sample Preparation (for GC-MS):
  - Dissolve the BHA sample in a volatile organic solvent like methanol.
  - Inject the solution into the GC system.
- GC-MS Analysis:
  - The sample is vaporized and separated on a capillary column.
  - The separated components enter the mass spectrometer and are ionized, typically by electron ionization (EI).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The monitoring ion for BHA can be set to m/z 165.[7]
- LC-MS/MS Analysis:
  - A mobile phase consisting of a mixture of water and acetonitrile with 0.1% formic acid can be used to elute the analytes.[8]
  - Detection can be performed in negative ionization mode.[8]
  - For BHA, the transition from m/z 164.0 to 149.0 can be monitored.[8]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To elucidate the detailed molecular structure of BHA by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation:
  - Dissolve a small amount of the BHA sample in a deuterated solvent (e.g., CDCl₃, DMSO-d<sub>6</sub>).




- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Analysis:
  - Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Process the data (Fourier transformation, phase correction, and baseline correction).
  - Analyze the chemical shifts, signal multiplicities, and integration values to assign the peaks to the specific protons and carbons in the BHA molecule.

## **Visualization of Analytical Workflow**

The following diagram illustrates a logical workflow for the spectroscopic identification of Butylhydroxyanisole.





Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Identification of BHA.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Butylated hydroxyanisole Wikipedia [en.wikipedia.org]
- 3. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]
- 7. [Determination of antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in cosmetics by gas chromatography-mass spectrometry selected ion method]. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Spectrophotometric determination of butylated hydroxyanisole in pure form, cosmetics, food and pharmaceutical products [jbes.journals.ekb.eg]
- 12. Butylated Hydroxyanisole | C11H16O2 | CID 8456 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Butylhydroxyanisole (BHA): A
  Technical Guide for Identification]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15612543#spectroscopic-characteristics-of-butylhydroxyanisole-for-identification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com